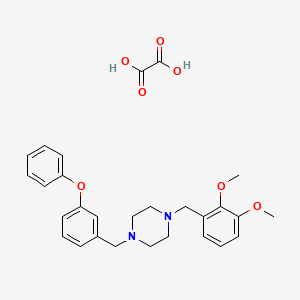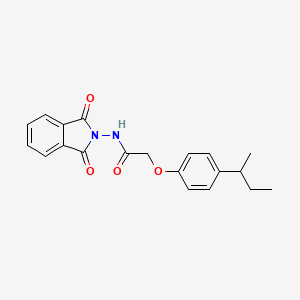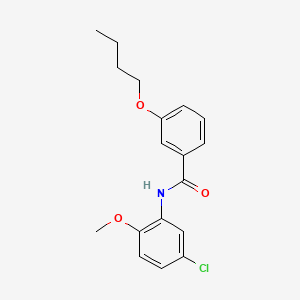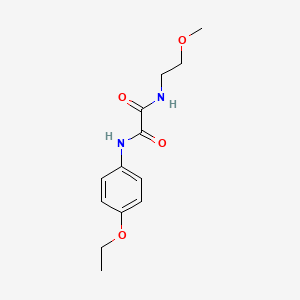![molecular formula C15H22FN3O3S B5184689 1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide (also known as DAPT) is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of gamma-secretase. Gamma-secretase is an enzyme that plays a key role in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, making it a valuable tool in the study of Alzheimer's disease and other related conditions.
作用機序
DAPT works by inhibiting the activity of gamma-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid beta peptides. By inhibiting the activity of gamma-secretase, DAPT prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Additionally, DAPT has been found to inhibit the activity of Notch signaling, which is involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects
DAPT has been found to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity and the inhibition of Notch signaling. Inhibition of gamma-secretase activity prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Inhibition of Notch signaling can lead to the inhibition of cancer cell growth and the induction of apoptosis.
実験室実験の利点と制限
The advantages of using DAPT in lab experiments include its ability to inhibit gamma-secretase activity and Notch signaling, making it a valuable tool in the study of Alzheimer's disease, cancer, and developmental biology. Additionally, DAPT is a small molecule inhibitor, making it easy to use in in vitro and in vivo experiments. However, one limitation of using DAPT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are a number of future directions for the use of DAPT in scientific research. One potential direction is the development of more specific gamma-secretase inhibitors that can target specific isoforms of the enzyme. Additionally, DAPT could be used in combination with other drugs to enhance its effectiveness in the treatment of Alzheimer's disease and cancer. Finally, DAPT could be used in the development of new therapies for other conditions that are associated with the dysregulation of Notch signaling.
合成法
DAPT can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. Alternatively, DAPT can be synthesized using the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxamide, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
科学的研究の応用
DAPT has been used in a wide range of scientific research applications, including the study of Alzheimer's disease, cancer, and developmental biology. In Alzheimer's disease research, DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, which is associated with the development of the disease. In cancer research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the development and progression of various types of cancer. In developmental biology research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the differentiation of stem cells.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-7-13(8-10-19)15(20)17-11-12-3-5-14(16)6-4-12/h3-6,13H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCWNRMDVFBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)

![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)